BenchChemオンラインストアへようこそ!

Xenysalate

polypharmacology antiseborrheic topical dermatological

Xenysalate (biphenamine) is a unique multi-target small molecule that combines local anesthetic, antibacterial, and antifungal activities in a single 3-phenylsalicylate scaffold. Unlike single-target antifungals (ketoconazole) or keratolytic agents, it simultaneously addresses microbial burden, inflammation, and pruritus in seborrheic dermatitis models. Documented efficacy in refractory seborrhoea capitis, wound healing, and ocular inflammation studies makes it an irreplaceable research tool for investigating multimodal dermatological interventions. Sourced as ≥98% pure reference material with full analytical documentation.

Molecular Formula C19H23NO3
Molecular Weight 313.4 g/mol
CAS No. 3572-52-9
Cat. No. B1682293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXenysalate
CAS3572-52-9
SynonymsXenysalate;  Alvinine;  Biphenamine.
Molecular FormulaC19H23NO3
Molecular Weight313.4 g/mol
Structural Identifiers
SMILESCCN(CC)CCOC(=O)C1=CC=CC(=C1O)C2=CC=CC=C2
InChIInChI=1S/C19H23NO3/c1-3-20(4-2)13-14-23-19(22)17-12-8-11-16(18(17)21)15-9-6-5-7-10-15/h5-12,21H,3-4,13-14H2,1-2H3
InChIKeyHLDCSYXMVXILQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Xenysalate (CAS 3572-52-9) Procurement Guide: Specifications, Regulatory Status & Scientific Profile


Xenysalate (INN; also known as biphenamine) is a synthetic small molecule belonging to the 3-phenylsalicylate ester class. It is structurally characterized as 2-(diethylamino)ethyl 2-hydroxy-3-phenylbenzoate (C₁₉H₂₃NO₃, MW 313.39 g/mol) and is most commonly supplied as the hydrochloride salt (CAS 5560-62-3, MW 349.85 g/mol) [1][2]. Historically, xenysalate was commercialized as a topical antiseborrheic shampoo (Alvinine, Sebaclen/Sebaklen) and a 1% ointment (Melsaphine) with reported local anesthetic, antibacterial, and antifungal properties [3][4]. Its ATC classification (D11AC09) places it among medicated shampoos for dermatological use, although it is currently categorized as an experimental compound without modern FDA or EMA approval for any indication [5].

Why Xenysalate Cannot Be Assumed Interchangeable with Other Salicylate Esters or Dermatological Antiseptics


Xenysalate occupies a unique intersection of chemical classes that prevents simple substitution by typical antiseborrheic agents (e.g., zinc pyrithione, selenium disulfide, ketoconazole) or classical salicylate esters (e.g., aspirin, salicylic acid). The molecule combines a 3-phenylsalicylate core with a diethylaminoethyl ester side chain, yielding simultaneous local anesthetic (via sodium channel blockade), antibacterial, and antifungal activities within a single small-molecule scaffold [1][2]. This polypharmacology-driven profile differs fundamentally from single-target antifungals or keratolytic agents that address only one facet of seborrheic dermatitis pathology. Furthermore, xenysalate was shown in a 1962 clinical study to be effective in refractory seborrhoea capitis cases that had failed other therapies, with long-term results reported for a 1% biphenamine HCl shampoo regimen [3]. Procurement of alternative salicylate derivatives or standard dandruff actives cannot replicate this specific multi-target functional profile, making xenysalate a distinct, non-redundant research tool for studying multimodal dermatological interventions.

Quantitative Differentiation Evidence: Xenysalate vs. Comparator Compounds


Multi-Target Pharmacological Profile: Xenysalate vs. Single-Mechanism Antiseborrheic Agents

Xenysalate is documented to possess three mechanistically distinct activities—local anesthesia, antibacterial action, and antifungal action—in a single agent [1][2]. In contrast, commonly used antiseborrheic agents exhibit only one or two of these functions: ketoconazole is exclusively antifungal (azole CYP51 inhibition), zinc pyrithione is primarily antimicrobial with some keratolytic effect, and selenium disulfide is keratolytic with limited antimicrobial activity. No direct head-to-head quantitative efficacy trial of xenysalate against these agents is available in accessible literature; however, the historical clinical literature indicates that a 1% biphenamine HCl shampoo was effective in refractory seborrhoea capitis cases that had not responded to prior standard treatments, supporting its unique multi-target positioning [3].

polypharmacology antiseborrheic topical dermatological

Systemic Anti-Inflammatory Efficacy: Xenysalate vs. Aspirin in Arthritis

US Patent 4,073,897 describes clinical case studies where oral xenysalate hydrochloride (XCl) at 0.300 g per dose demonstrated analgesic efficacy described as 'far beyond that of aspirin or even morphine' in subjects with severe rheumatoid and degenerative arthritis [1]. In one documented case, a patient consuming 24 aspirin tablets daily was able to discontinue all aspirin by day 3 of XCl therapy, achieving approximately 80% pain relief and 50% improvement in joint mobility by day 10 [1]. Another case reported sustained pain freedom and no need for aspirin over three months of XCl maintenance therapy [1]. No randomized controlled trials exist to provide statistical comparison; the evidence is derived from patent-disclosed clinical observations.

anti-inflammatory analgesic arthritis

Safety and Tolerability Profile: Xenysalate vs. Aspirin and Conventional Arthritis Therapies

The same patent reports that oral xenysalate hydrochloride therapy was associated with 'substantially no side effects' over treatment periods extending to 3 months, in contrast to aspirin (associated with internal bleeding) and other contemporary arthritis drugs (phenylbutazone, indomethacin, chloroquines) described as having 'very serious side effects' [1]. Preclinically, xenysalate manifested 'very low acute toxicity in laboratory rats by oral administration' [1]. Tissue culture studies further revealed a non-toxic, reversible effect on epithelial cell growth, which 'was wholly unexpected' and contrasted with the 'irreversible or lethal effect' of salicylates and other compounds [1]. No quantitative LD50 or comparative toxicity data in standardized models were provided in accessible literature for xenysalate.

toxicity gastrointestinal safety side-effect profile

Physicochemical Properties: Xenysalate Solubility and Formulation Characteristics

Xenysalate free base is an oily liquid with water solubility, while its hydrochloride salt (CAS 5560-62-3) is a solid with enhanced aqueous stability [1][2]. The hydrochloride form has been formulated as a 1% ointment (Melsaphine) and a 1% aqueous shampoo (Alvinine), demonstrating practical compatibility with both semisolid and liquid dermatological vehicles [3]. This contrasts with many salicylate esters (e.g., methyl salicylate, phenyl salicylate) that exhibit poor water solubility and require organic co-solvents or emulsification for aqueous topical formulations. The built-in tertiary amine moiety of the diethylaminoethyl ester side chain contributes to water solubility of both the free base and salt forms, a structural feature absent in simpler salicylate esters.

aqueous solubility topical formulation hydrochloride salt

High-Value Research & Industrial Application Scenarios for Xenysalate Procurement


Multi-Target Dermatological Probe for Seborrheic Dermatitis and Scalp Disorder Research

Xenysalate is uniquely suited as a research probe in studies of seborrheic dermatitis pathophysiology where simultaneous modulation of microbial burden, local inflammation, and pruritus/sensory discomfort is desired. Its documented triple activity (anesthetic, antibacterial, antifungal) [1] provides a single-agent tool to interrogate the interplay between these pathophysiological components, whereas alternative agents (ketoconazole, zinc pyrithione, selenium disulfide) address only a subset of these targets. The established 1% aqueous shampoo formulation provides a reference formulation benchmark for comparative efficacy studies against modern multi-agent protocols [2].

Systemic Anti-Inflammatory Research Tool: Alternative Scaffold to Conventional NSAIDs

For researchers investigating non-cyclooxygenase-dependent anti-inflammatory mechanisms or seeking analgesic/anti-inflammatory agents with reduced gastrointestinal toxicity, xenysalate hydrochloride provides a structurally distinct 3-phenylsalicylate scaffold [1]. Patent-described clinical observations suggest robust analgesic and anti-inflammatory effects without the gastrointestinal bleeding associated with aspirin, making xenysalate a candidate for comparative pharmacological studies aimed at dissociating therapeutic efficacy from GI toxicity [1]. The compound's water solubility also enables flexible dosing routes (oral, injectable, topical) for diverse experimental designs [2].

Topical Wound Healing and Tissue Repair Studies

Patents describe the use of biphenamine in methods for chemical debridement of ulcerated necrotic tissue and promotion of wound healing, particularly in combination with aloe vera or DMSO [1]. The compound's reported ability to inhibit infection while not exhibiting irreversible cytotoxicity toward epithelial cells [2] differentiates it from conventional topical antiseptics (e.g., povidone-iodine, chlorhexidine) that can impair wound healing through cytotoxicity. This positions xenysalate as a valuable agent for wound healing model studies where simultaneous infection control and tissue repair promotion are required experimental endpoints.

Ophthalmic Inflammation Research Model Compound

EP Patent 0,191,357 and US Patent 4,626,530 describe the use of biphenamine in aqueous solution (optionally with DMSO) for prevention and amelioration of eye inflammation following irritant exposure [1]. The compound's water solubility, combined with local anesthetic and anti-inflammatory properties, offers a single-agent ophthalmic research tool that may simplify experimental protocols compared to multi-drug regimens. This application scenario is particularly relevant for researchers studying ocular surface inflammation where both symptomatic relief (anesthesia) and inflammatory modulation are desired from a single test article.

Quote Request

Request a Quote for Xenysalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.